Cas no 1256355-14-2 (3-Methoxy-5-propoxyphenylboronic acid)
3-Methoxy-5-propoxyphenylboronic acid Chemical and Physical Properties
Names and Identifiers
-
- (3-Methoxy-5-propoxyphenyl)boronic acid
- 3-METHOXY-5-PROPOXYPHENYLBORONIC ACID
- BS-19828
- E84429
- CS-0175982
- 1256355-14-2
- (3-Methoxy-5-propoxyphenyl)boronicacid
- MFCD17926489
- AKOS015851635
- DB-348403
- Boronic acid, B-(3-methoxy-5-propoxyphenyl)-
- DTXSID90681721
- 3-Methoxy-5-propoxyphenylboronic acid
-
- MDL: MFCD17926489
- Inchi: 1S/C10H15BO4/c1-3-4-15-10-6-8(11(12)13)5-9(7-10)14-2/h5-7,12-13H,3-4H2,1-2H3
- InChI Key: ANJXKRYTZHDYKI-UHFFFAOYSA-N
- SMILES: O(C1C=C(C=C(B(O)O)C=1)OC)CCC
Computed Properties
- Exact Mass: 210.10600
- Monoisotopic Mass: 210.1063391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.9Ų
Experimental Properties
- PSA: 58.92000
- LogP: 0.16380
3-Methoxy-5-propoxyphenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 095670-250mg |
(3-Methoxy-5-propoxyphenyl)boronic acid, 95+% |
1256355-14-2 | 95+% | 250mg |
$288.00 | 2023-09-10 | |
| Matrix Scientific | 095670-1g |
(3-Methoxy-5-propoxyphenyl)boronic acid, 95+% |
1256355-14-2 | 95+% | 1g |
$639.00 | 2023-09-10 | |
| Fluorochem | 228617-250mg |
3-Methoxy-5-propoxyphenyl)boronic acid |
1256355-14-2 | 95% | 250mg |
£163.00 | 2022-02-28 | |
| Fluorochem | 228617-1g |
3-Methoxy-5-propoxyphenyl)boronic acid |
1256355-14-2 | 95% | 1g |
£325.00 | 2022-02-28 | |
| Fluorochem | 228617-5g |
3-Methoxy-5-propoxyphenyl)boronic acid |
1256355-14-2 | 95% | 5g |
£1225.00 | 2022-02-28 | |
| TRC | M335465-10mg |
3-Methoxy-5-propoxyphenylboronic acid |
1256355-14-2 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | M335465-50mg |
3-Methoxy-5-propoxyphenylboronic acid |
1256355-14-2 | 50mg |
$ 70.00 | 2022-06-02 | ||
| TRC | M335465-100mg |
3-Methoxy-5-propoxyphenylboronic acid |
1256355-14-2 | 100mg |
$ 115.00 | 2022-06-02 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M180659-250mg |
3-Methoxy-5-propoxyphenylboronic acid |
1256355-14-2 | 96% | 250mg |
¥642.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M180659-1g |
3-Methoxy-5-propoxyphenylboronic acid |
1256355-14-2 | 96% | 1g |
¥970.90 | 2023-09-01 |
3-Methoxy-5-propoxyphenylboronic acid Suppliers
3-Methoxy-5-propoxyphenylboronic acid Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 3-Methoxy-5-propoxyphenylboronic acid
3-Methoxy-5-Propoxyphenylboronic Acid: A Comprehensive Overview
3-Methoxy-5-propoxyphenylboronic acid, also known by its CAS number 1256355-14-2, is a versatile and highly functionalized aromatic compound that has garnered significant attention in the fields of organic synthesis, materials science, and drug discovery. This compound is characterized by its unique combination of substituents, including a methoxy group at the 3-position and a propoxy group at the 5-position on the phenyl ring, along with a boronic acid functional group. The presence of these groups makes it an excellent substrate for various cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which has revolutionized modern organic synthesis.
The synthesis of 3-methoxy-5-propoxyphenylboronic acid typically involves multi-step processes that begin with the preparation of the corresponding phenol derivative. This is followed by protection of the phenolic hydroxyl group, introduction of the methoxy and propoxy substituents via nucleophilic aromatic substitution or other suitable methods, and finally, the installation of the boronic acid group through a boronate ester formation and subsequent hydrolysis. The precise control of reaction conditions is crucial to ensure high yields and purity of the final product.
In terms of applications, 3-methoxy-5-propoxyphenylboronic acid has found extensive use in the construction of biaryl compounds, which are integral components in many pharmaceutical agents and advanced materials. For instance, its ability to undergo Suzuki-Miyaura coupling with various aryl halides allows for the creation of complex molecular architectures with tailored electronic and steric properties. Recent studies have highlighted its utility in synthesizing heterocyclic frameworks that exhibit promising biological activities, such as anti-inflammatory and anticancer properties.
Beyond traditional organic synthesis, this compound has also emerged as a valuable building block in materials chemistry. Researchers have employed it in the fabrication of conjugated polymers and low-dimensional materials, where its electron-donating substituents contribute to enhanced charge transport properties. For example, incorporating 3-methoxy-5-propoxyphenylboronic acid into polymer backbones has led to improved efficiency in organic photovoltaic devices.
The unique combination of functional groups in 3-methoxy-5-propoxyphenylboronic acid also makes it an attractive candidate for click chemistry and other modular synthetic strategies. Its methoxy group provides additional reactivity through oxygen-centered interactions, while the propoxy group introduces flexibility into the molecule. These features enable its use in diverse applications ranging from catalysis to supramolecular chemistry.
From a mechanistic standpoint, recent investigations have shed light on the role of each substituent in influencing the reactivity of this compound during cross-coupling reactions. For instance, studies have demonstrated that the electron-donating methoxy group enhances the nucleophilicity of the boronic acid moiety, facilitating more efficient coupling under mild conditions. Conversely, the propoxy group imparts steric hindrance that can be exploited to control regioselectivity in certain transformations.
In summary, 3-methoxy-5-propoxyphenylboronic acid stands out as a multifaceted compound with immense potential across various chemical disciplines. Its ability to participate in a wide array of reactions while maintaining structural integrity positions it as an indispensable tool for researchers striving to design innovative molecules with targeted functionalities.
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